6-Hydroxyhexanoic acid

Descripción general

Descripción

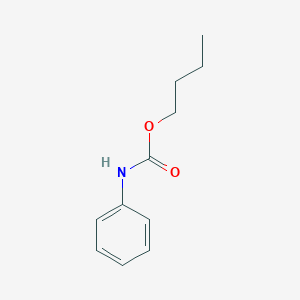

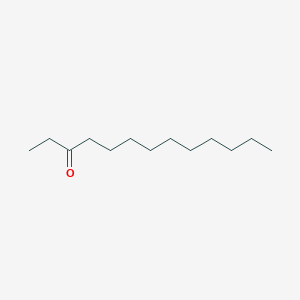

6-Hydroxyhexanoic acid is an ω-hydroxy fatty acid comprising hexanoic acid having a hydroxy group at the 6-position . It is a useful reagent in synthetic chemistry and is used as a precursor to prepare surface active monomers .

Synthesis Analysis

6-Hydroxyhexanoic acid can be synthesized from cyclohexane in one step by recombinant Pseudomonas taiwanensis harboring a 4-step enzymatic cascade without the accumulation of any intermediate . Another method involves a multi-enzyme cascade reaction for the production of 6-hydroxyhexanoic acid . Whole cells of Escherichia coli co-expressing an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (CHMO) for internal cofactor regeneration were used without the supply of external NADPH or NADP+ .Molecular Structure Analysis

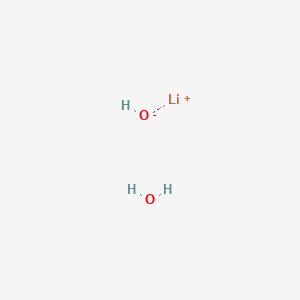

The molecular weight of 6-Hydroxyhexanoic acid is 132.16 . The linear formula is C6H12O3 . It contains total 20 bond(s); 8 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 primary alcohol(s) .Chemical Reactions Analysis

A three-enzyme cascade for the large-scale production of 6-hydroxyhexanoic acid has been demonstrated . The reaction mechanism is that the hydroxyl and hydrogen in 6-hydroxycaproic acid are unstable in the catalyst, and it is easy to break and combine with water to remove and form ε-caprolactone .Physical And Chemical Properties Analysis

The physical form of 6-Hydroxyhexanoic acid is solid . It has a melting point of 38 °C . The density is 1.08 g/mL .Aplicaciones Científicas De Investigación

Sustainable Synthetic Route

6-Hydroxyhexanoic acid is used in a sustainable synthetic route for biobased 6-hydroxyhexanoic acid, adipic acid, and ε-caprolactone by integrating bio- and chemical catalysis . This process involves the oxidation of 1,6-hexanediol, a hydrogenation product of biobased 5-hydroxymethylfurfural, to adipic acid and selectively at pH 6–7 to 6-hydroxyhexanoic acid .

Production of Polymer Building Blocks

6-Hydroxyhexanoic acid is used in the production of 6-carbon polymer building blocks . These building blocks are essential in the creation of various types of polymers, which have a wide range of applications in industries such as plastics, textiles, and coatings .

Precursor to ε-Caprolactone

6-Hydroxyhexanoic acid can be converted to ε-caprolactone by catalytic cyclization . ε-Caprolactone is a key monomer in the production of polycaprolactone, a biodegradable polyester used in medical devices and drug delivery systems .

Reagent in Synthetic Chemistry

6-Hydroxyhexanoic acid acts as a useful reagent in synthetic chemistry . It can participate in various chemical reactions, contributing to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and other chemical products .

Precursor to Surface Active Monomers

6-Hydroxyhexanoic acid is used as a precursor to prepare surface active monomers . These monomers can be polymerized to create surfactants, substances that reduce surface tension in liquids and are used in detergents, emulsifiers, and foaming agents .

Mecanismo De Acción

- Lipase CAL-B (Candida antartica Lipase B) is also involved in the cascade to convert ε-caprolactone into 6-Hydroxyhexanoic acid .

- The affected pathways include:

Target of Action

Biochemical Pathways

Action Environment

Safety and Hazards

6-Hydroxyhexanoic acid causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Direcciones Futuras

Future research efforts on factors such as product inhibition and substrate toxification, and the precise adjustment of the cyclohexane feed combined with an in situ product removal strategy are discussed as promising strategies to enhance biocatalyst durability and product titer . The importance of industrial biocatalysis is limited by non-availability of efficient catalysts in terms of productivity, yield, cost-effectiveness and eco-friendliness .

Propiedades

IUPAC Name |

6-hydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c7-5-3-1-2-4-6(8)9/h7H,1-5H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWHLYPDWHHPVAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28158-18-1 | |

| Record name | ε-Hydroxycaproic acid polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28158-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID00152316 | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

6-Hydroxyhexanoic acid | |

CAS RN |

1191-25-9 | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxycaproic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYHEXANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Y3OX37NM8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Hydroxyhexanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 6-hydroxyhexanoic acid?

A1: 6-hydroxyhexanoic acid has a molecular formula of C6H12O3 and a molecular weight of 132.16 g/mol.

Q2: What spectroscopic data is available for characterizing 6-hydroxyhexanoic acid?

A2: Researchers utilize various spectroscopic techniques to characterize 6-hydroxyhexanoic acid, including 1H and 13C NMR spectroscopy, FTIR spectroscopy, and mass spectrometry. [, , ]

Q3: How is 6-hydroxyhexanoic acid typically produced in industrial settings?

A3: Currently, industrial production of 6HA relies on energy-intensive and multi-step chemical synthesis processes. []

Q4: Are there more sustainable alternatives for 6-hydroxyhexanoic acid production?

A4: Yes, researchers are exploring greener production routes using biocatalysts. For instance, engineered strains of Pseudomonas taiwanensis can convert cyclohexane to 6HA in a single step, offering a more sustainable alternative. [, ]

Q5: What are the key enzymes involved in the biocatalytic production of 6HA from cyclohexane?

A5: The 4-step enzymatic cascade for converting cyclohexane to 6HA in P. taiwanensis involves cyclohexanone monooxygenase, cyclohexanol dehydrogenase, lactone hydrolase, and 6-hydroxyhexanoate dehydrogenase. [, ]

Q6: What is the role of lactonase in the biocatalytic production of 6HA?

A6: Integrating a lactonase into the biocatalytic cascade enables the exclusive formation of 6HA, preventing the accumulation of the intermediate ε-caprolactone. []

Q7: Can other bacteria be used for the biocatalytic production of 6HA?

A7: Yes, Gluconobacter oxydans can selectively oxidize 1,6-hexanediol to 6-hydroxyhexanoic acid under specific pH conditions. This process can be integrated with chemical catalysis to produce other valuable chemicals like adipic acid and ε-caprolactone. []

Q8: What challenges arise in the biocatalytic production of 6HA?

A8: Substrate toxicity and product inhibition are significant challenges in the biocatalytic production of 6HA. Cyclohexanol, an intermediate in the cascade, can inhibit enzyme activity. Additionally, the accumulation of 6HA itself can hinder the reaction. [, ]

Q9: How can these challenges be addressed to improve biocatalytic 6HA production?

A9: Strategies include: * Optimizing the expression levels of enzymes in the cascade to maintain a balance between the production and consumption of intermediates. [] * Developing in situ product removal techniques to mitigate product inhibition. [] * Exploring more robust biocatalysts with higher tolerance to substrate toxicity. []

Q10: What are the primary applications of 6-hydroxyhexanoic acid?

A10: 6HA is primarily used as a monomer in the production of biodegradable polymers, such as polycaprolactone (PCL). [, ]

Q11: What are the advantageous properties of polycaprolactone as a biodegradable polymer?

A11: PCL is prized for its excellent thermal properties, permeability to drugs, and biodegradability, making it suitable for various applications, including surgical fibers, bone fracture fixation devices, and drug delivery systems. []

Q12: How does the degradation of polycaprolactone occur?

A12: PCL undergoes hydrolytic degradation in a humid environment, breaking down into 6-hydroxyhexanoic acid. []

Q13: What happens to 6HA after polycaprolactone degradation in the body?

A13: 6HA is metabolized through ω-oxidation in the liver and kidneys, yielding adipic acid, which is further broken down into carbon dioxide and water via β-oxidation and the Krebs cycle. []

Q14: Are there any concerns regarding the biocompatibility of 6-hydroxyhexanoic acid?

A14: While 6HA is generally considered biocompatible, research on its impact on human cells in vitro is limited. Studies have shown that human fibroblasts can grow in the presence of 6HA, but more research is needed to fully understand its long-term effects. []

Q15: What other polymers incorporate 6-hydroxyhexanoic acid?

A15: Besides PCL, 6HA is used in the synthesis of other biocompatible polyesters, often copolymerized with lactic acid, glycolic acid, or α-hydroxy acids derived from natural amino acids like isoleucine, leucine, phenylalanine, and valine. These copolymers exhibit varying degradation rates and properties, offering a range of options for biomedical applications. []

Q16: How does dealuminated HBEA zeolite contribute to the synthesis of 6HA?

A16: Dealuminated HBEA zeolite catalyzes the one-pot synthesis of 6HA from cyclohexanone by facilitating both the Baeyer-Villiger oxidation and the ring-opening reaction of the intermediate ε-caprolactone. []

Q17: What is the role of water in this catalytic process?

A17: Water plays a crucial role in the hydrolysis and ring-opening of ε-caprolactone, leading to the formation of 6HA. [, ]

Q18: Are there alternative catalysts for 6HA synthesis?

A18: Yes, hollow titanium silicate (HTS) zeolite can also catalyze the oxidation of cyclohexanone to produce 6HA, albeit with a different product distribution compared to dealuminated HBEA zeolite. []

Q19: What factors influence the catalytic activity and product selectivity in these reactions?

A19: Key factors include: * The type and strength of acid sites present in the zeolite catalyst. [] * The pore structure and mesopore volume, which affect mass diffusion rates. [] * The reaction conditions, such as temperature, pressure, and the ratio of reactants. [, ]

Q20: How does 6-hydroxyhexanoic acid impact obesity and insulin resistance?

A20: Research suggests that 6HA, a medium-chain fatty acid, may offer protection against obesity and insulin resistance. Studies in mice fed a high-fat diet showed that 6HA treatment reduced weight gain, improved glucose intolerance, and suppressed systemic inflammation. []

Q21: What are the potential mechanisms behind these beneficial effects?

A21: 6HA appears to exert its effects by suppressing proinflammatory cytokine production and lipolysis in white adipose tissue. The inhibition of lipolysis is thought to occur through Gαi-mediated signaling. []

Q22: What is the connection between Streptococcus gordonii and 6HA?

A22: 6HA is a metabolite secreted by the oral commensal bacterium Streptococcus gordonii. This discovery has sparked interest in the potential role of the oral microbiome in metabolic health. []

Q23: What are the environmental concerns associated with the traditional production of 6HA and related polymers?

A23: Traditional methods often rely on fossil fuels and involve harsh chemicals, leading to the generation of toxic waste and contributing to environmental pollution. [, ]

Q24: How do the biocatalytic approaches to 6HA production address these concerns?

A24: Biocatalysis offers a more sustainable alternative by utilizing renewable resources, operating under milder conditions, and minimizing waste generation. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-(5-methyl-6H-benzo[c][1]benzazepin-11-ylidene)propan-1-amine](/img/structure/B72402.png)